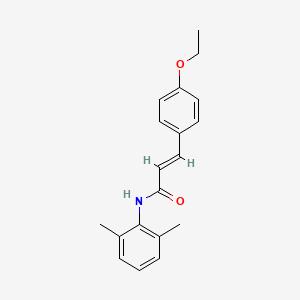
4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that features a unique combination of functional groups, including a hydroxybenzyl group, a methyl group, and an imidazole-2-thione ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves the condensation of 4-hydroxybenzylamine with carbon disulfide and methyl isocyanide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole-2-thione ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The imidazole-2-thione ring can be reduced to form the corresponding imidazoline derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Ethers and esters of the hydroxybenzyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxybenzyl group can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Effects: It may protect neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.
類似化合物との比較
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl group but lacks the imidazole-2-thione ring.
5-Methylimidazole: Contains the imidazole ring but lacks the hydroxybenzyl group.
2-Mercaptoimidazole: Similar imidazole-2-thione structure but without the hydroxybenzyl and methyl groups.
Uniqueness: 4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-5-methyl-1,3-dihydroimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-11(15)12-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYYOWIXXRSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

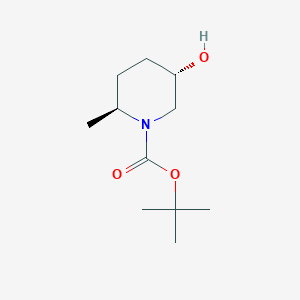
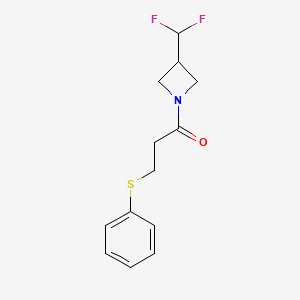
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2670706.png)

![8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670708.png)
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2670715.png)
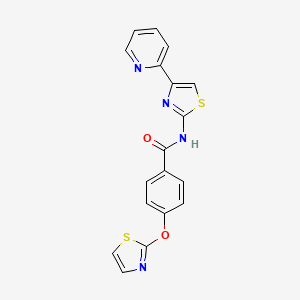
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)
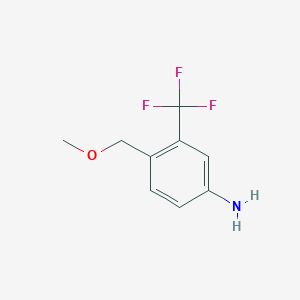
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)
